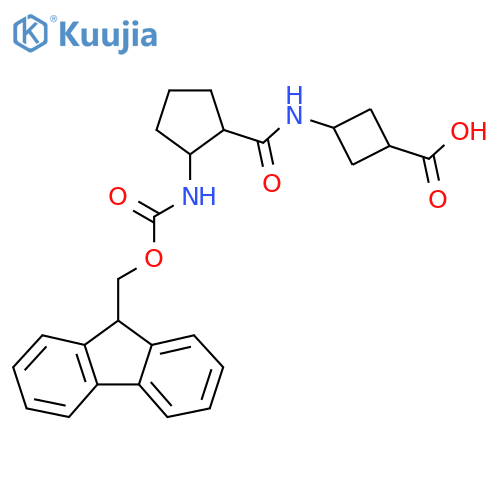

Cas no 2171308-10-2 ((1r,3r)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclobutane-1-carboxylic acid)

(1r,3r)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (1r,3r)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclobutane-1-carboxylic acid

- (1r,3r)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclobutane-1-carboxylic acid

- EN300-1545613

- 2171308-10-2

- 2171448-87-4

- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclobutane-1-carboxylic acid

- (1s,3s)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclobutane-1-carboxylic acid

- EN300-1531526

- EN300-1531113

- 2172386-85-3

-

- インチ: 1S/C26H28N2O5/c29-24(27-16-12-15(13-16)25(30)31)21-10-5-11-23(21)28-26(32)33-14-22-19-8-3-1-6-17(19)18-7-2-4-9-20(18)22/h1-4,6-9,15-16,21-23H,5,10-14H2,(H,27,29)(H,28,32)(H,30,31)

- InChIKey: POSAVYGLWCIMTD-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CCCC1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CC(C(=O)O)C1

計算された属性

- せいみつぶんしりょう: 448.19982200g/mol

- どういたいしつりょう: 448.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 7

- 複雑さ: 729

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 105Ų

(1r,3r)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1531113-10.0g |

(1r,3r)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclobutane-1-carboxylic acid |

2171308-10-2 | 10.0g |

$14487.0 | 2023-07-10 | ||

| Enamine | EN300-1531113-1.0g |

(1r,3r)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclobutane-1-carboxylic acid |

2171308-10-2 | 1.0g |

$3368.0 | 2023-07-10 | ||

| Enamine | EN300-1531113-2.5g |

(1r,3r)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclobutane-1-carboxylic acid |

2171308-10-2 | 2.5g |

$6602.0 | 2023-07-10 | ||

| Enamine | EN300-1531113-0.05g |

(1r,3r)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclobutane-1-carboxylic acid |

2171308-10-2 | 0.05g |

$2829.0 | 2023-07-10 | ||

| Enamine | EN300-1531113-0.1g |

(1r,3r)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclobutane-1-carboxylic acid |

2171308-10-2 | 0.1g |

$2963.0 | 2023-07-10 | ||

| Enamine | EN300-1531113-2500mg |

(1r,3r)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclobutane-1-carboxylic acid |

2171308-10-2 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1531113-5000mg |

(1r,3r)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclobutane-1-carboxylic acid |

2171308-10-2 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1531113-0.25g |

(1r,3r)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclobutane-1-carboxylic acid |

2171308-10-2 | 0.25g |

$3099.0 | 2023-07-10 | ||

| Enamine | EN300-1531113-250mg |

(1r,3r)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclobutane-1-carboxylic acid |

2171308-10-2 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1531113-50mg |

(1r,3r)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclobutane-1-carboxylic acid |

2171308-10-2 | 50mg |

$2829.0 | 2023-09-26 |

(1r,3r)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclobutane-1-carboxylic acid 関連文献

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

(1r,3r)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclobutane-1-carboxylic acidに関する追加情報

2171308-10-2: A Comprehensive Overview of (1R,3R)-3-(2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclobutane-1-carboxylic Acid

The compound 2171308-10-2, also known as (1R,3R)-3-(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclobutane-1-carboxylic acid, is a highly specialized organic molecule with significant applications in the fields of organic synthesis and medicinal chemistry. This compound is notable for its complex structure, which includes a cyclobutane ring fused to a cyclopentane ring, both of which are substituted with specific functional groups. The presence of a fluorenylmethoxycarbonyl (Fmoc) group further enhances its utility in peptide synthesis and other advanced chemical processes.

Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in controlling the reactivity of amino groups during chemical transformations. This makes 2171308-10-2 an invaluable tool in the construction of bioactive molecules with intricate architectures. Researchers have demonstrated that the unique stereochemistry of this compound, specifically the (1R,3R) configuration, significantly influences its biological activity and pharmacokinetic properties.

The synthesis of 2171308-10-2 involves a series of highly controlled reactions, including stereo-selective cycloadditions and Fmoc protection strategies. These methods ensure the preservation of the molecule's stereochemistry, which is critical for its intended applications. Recent advancements in catalytic asymmetric synthesis have further streamlined the production process, making this compound more accessible for large-scale applications.

In terms of applications, 2171308-10-2 has been extensively used as a building block in the construction of complex natural products and synthetic analogs. Its ability to participate in various coupling reactions, such as peptide couplings and click chemistry, has made it a favorite among medicinal chemists. Moreover, the compound's stability under physiological conditions has been validated in several preclinical studies, suggesting its potential as a drug candidate.

From an analytical standpoint, the characterization of 2171308-10-2 has been achieved through advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These analyses have confirmed the compound's purity and structural integrity, which are essential for its use in high-throughput screening assays and other research applications.

Looking ahead, ongoing research is focused on optimizing the synthesis pathways for 2171308-10-2 to enhance yield and reduce costs. Additionally, efforts are being made to explore its potential in emerging areas such as proteomics and drug delivery systems. The compound's versatility and unique properties position it as a key player in the advancement of modern medicinal chemistry.

In conclusion, 2171308-10-2, or (1R,3R)-3-(2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclobutane-1-carboxylic acid, stands out as a pivotal molecule in contemporary organic synthesis. Its intricate structure, coupled with its functional versatility, continues to drive innovation across multiple disciplines within the chemical sciences.

2171308-10-2 ((1r,3r)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclobutane-1-carboxylic acid) 関連製品

- 1199780-06-7({2-2-fluoro-5-(trifluoromethyl)phenylethyl}(methyl)amine)

- 3139-30-8(4-methyl-N-(thiophen-2-ylmethyl)aniline)

- 2172165-85-2(2,2,2-trifluoro-N-{2-methyl-5-4-(trifluoromethyl)phenylpiperidin-3-yl}acetamide)

- 1251682-59-3(N-{1-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}-4-methylbenzamide)

- 2138816-93-8(tert-butyl (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoate)

- 2758000-93-8(4-Methyl-3,5-bis(trifluoromethyl)pyridin-2-amine)

- 2680712-00-7(benzyl N-1-(1,3-dioxaindan-5-yl)-3-hydroxypropylcarbamate)

- 477189-40-5((E)-N-(2-ethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)

- 208516-15-8(t-Butyl 4-boronobenzenesulfonamide)

- 847416-31-3((1s,4s)-4-((Tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate)